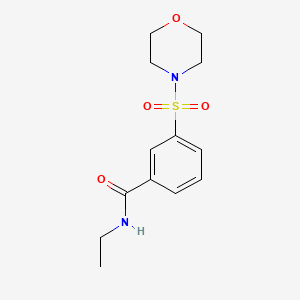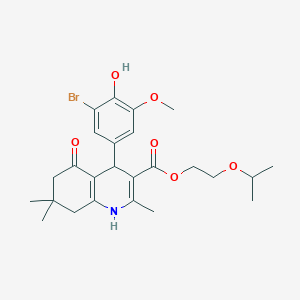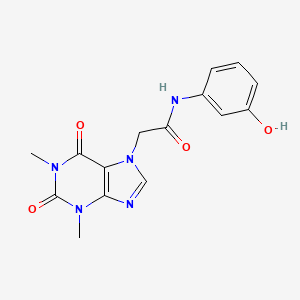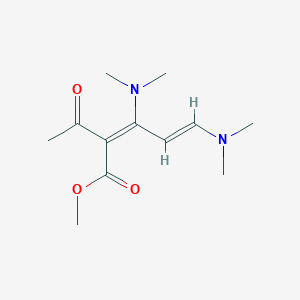
N-ethyl-3-(4-morpholinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-3-(4-morpholinylsulfonyl)benzamide, also known as E-4031, is a chemical compound that has been widely used in scientific research. It is a selective blocker of the rapid component of the delayed rectifier potassium current (Ikr) in cardiac myocytes and has been shown to be a useful tool in the study of cardiac electrophysiology and arrhythmias.
Mecanismo De Acción
N-ethyl-3-(4-morpholinylsulfonyl)benzamide selectively blocks the rapid component of the delayed rectifier potassium current (Ikr) in cardiac myocytes. This results in a prolongation of the action potential duration and an increase in the QT interval on the electrocardiogram. The mechanism of action of this compound is thought to be due to its binding to the S6 domain of the voltage-gated potassium channel, which prevents the channel from opening and conducting potassium ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its selective blockade of Ikr in cardiac myocytes. This results in a prolongation of the action potential duration and an increase in the QT interval on the electrocardiogram. These effects can lead to the development of arrhythmias, such as torsades de pointes, in susceptible individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-ethyl-3-(4-morpholinylsulfonyl)benzamide in lab experiments is its selectivity for Ikr in cardiac myocytes. This allows for the specific study of the effects of Ikr blockade on cardiac electrophysiology and arrhythmias. However, one limitation of using this compound is its potential to cause arrhythmias in susceptible individuals. Careful attention must be paid to the dosing and administration of this compound in lab experiments to minimize the risk of adverse effects.
Direcciones Futuras
There are several future directions for the use of N-ethyl-3-(4-morpholinylsulfonyl)benzamide in scientific research. One direction is the development of new drugs that target Ikr for the treatment of cardiovascular diseases. Another direction is the study of the effects of Ikr blockade on insulin secretion in pancreatic beta cells, which may have implications for the treatment of diabetes. Additionally, the use of this compound in combination with other drugs or therapies may lead to new insights into the mechanisms of cardiac arrhythmias and the development of more effective treatments.
Métodos De Síntesis
N-ethyl-3-(4-morpholinylsulfonyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-morpholinylsulfonyl chloride with 3-aminobenzoic acid to form the intermediate 3-(4-morpholinylsulfonyl)benzoic acid. This intermediate is then reacted with ethyl chloroformate to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-ethyl-3-(4-morpholinylsulfonyl)benzamide has been widely used in scientific research as a selective blocker of Ikr in cardiac myocytes. It has been shown to be a useful tool in the study of cardiac electrophysiology and arrhythmias, as well as in drug discovery for the treatment of cardiovascular diseases. This compound has also been used in research on the effects of potassium channel blockers on the regulation of insulin secretion in pancreatic beta cells.
Propiedades
IUPAC Name |
N-ethyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-2-14-13(16)11-4-3-5-12(10-11)20(17,18)15-6-8-19-9-7-15/h3-5,10H,2,6-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWENLXPESPNGFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-methylphenyl)sulfonyl]-2-phenyl-3H-indole](/img/structure/B4994672.png)


![2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)-N-(2-phenylethyl)acetamide](/img/structure/B4994689.png)
![5-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B4994709.png)
![N-[4-chloro-3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B4994720.png)
![ethyl 1-[(2-methyl-3-pyridinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4994725.png)
![4-[3-(benzylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,2-benzenediol](/img/structure/B4994731.png)
![N-(3,4-dichlorophenyl)-4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4994739.png)
![5-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4994740.png)
![ethyl 7-methyl-2-[4-(4-morpholinyl)benzylidene]-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4994745.png)
![8-(2,3-dihydro-1H-inden-2-yl)-3-isobutyl-1-(3-methylbutyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4994755.png)
